Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride
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Overview
Description
Spiro[indole-2,4’-piperidine] compounds are a subset of spirocyclic compounds, which are important in drug design processes . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
The synthesis of spiro[indole-2,4’-piperidine] compounds has been an active research field of organic chemistry . For instance, Wu et al. have developed an easy, efficient and environmentally benign method to produce structurally diverse spirooxindole scaffolds through a three-component condensation .Molecular Structure Analysis
Spiro[indole-2,4’-piperidine] compounds are characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems leads to their good affinity to 3D proteins .Chemical Reactions Analysis
The chemical reactions involving spiro[indole-2,4’-piperidine] compounds are diverse. For instance, a Ag(i)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .Scientific Research Applications
Chemical Synthesis and Molecular Structure
The rearrangement reactions and stereochemical investigations have been a focal point in the study of spirocyclic compounds. For instance, Hallett et al. (2000) demonstrated a DAST-mediated rearrangement reaction involving the indole nucleus, leading to the formation of a spirocyclopropyl-3H-indole intermediate. This process is crucial for understanding the stereo- and regiochemical outcomes of such reactions (Hallett et al., 2000). Additionally, the synthesis and transformation of spiro[benzo[e]indole-2,2′-piperidine] derivatives into novel fluorescent scaffolds highlight the material science application of such compounds, offering insights into their optical properties (Buinauskaitė et al., 2012).
Pharmacological Applications
The exploration of sigma ligands, with a focus on spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, has revealed compounds with subnanomolar affinity and preference for sigma 2 binding sites. These studies are critical for the development of new pharmacological agents targeting the sigma receptors, which are implicated in various neurological disorders (Moltzen et al., 1995).
Anticancer Research
In anticancer research, novel synthetic routes to spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives have been developed, providing effective means to create compounds with potential therapeutic applications. Alizadeh and Mokhtari (2011) described an efficient method for synthesizing spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives, indicating their utility in medicinal chemistry and potential as anticancer agents (Alizadeh & Mokhtari, 2011).
Mechanism of Action
Target of Action
Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride is a complex compound that is part of the spiroindole and spirooxindole family of compounds . These compounds are known to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
Compounds in the spiroindole and spirooxindole family are known to interact with 3d proteins due to their three-dimensional structure . This interaction can lead to various biological effects, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Biochemical Pathways
Spiroindole and spirooxindole compounds have been shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . These actions suggest that the compound may affect cellular division and neurotransmission, among other processes.
Pharmacokinetics
Similar compounds have been shown to be rapidly metabolized by liver microsomes . The metabolites produced by this process can have various effects on the compound’s bioavailability and efficacy.
Result of Action
The broad spectrum of biological properties associated with spiroindole and spirooxindole compounds suggests that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The synthesis of similar compounds has been shown to be influenced by environmental conditions . This suggests that the compound’s action and stability may also be affected by environmental factors.
Future Directions
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride remains to be determined
Temporal Effects in Laboratory Settings
Information on the temporal effects of Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently unavailable .
Dosage Effects in Animal Models
The effects of different dosages of Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported in the literature .
Subcellular Localization
The subcellular localization of Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been reported in the literature .
Properties
IUPAC Name |
benzyl spiro[3H-indole-2,4'-piperidine]-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-15-16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)14-20(22)10-12-21-13-11-20;/h1-9,21H,10-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCXHIJYPODDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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